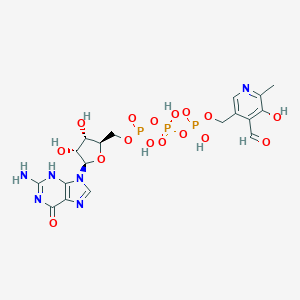

Guanosine triphosphopyridoxal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

C30H50 . Il s'agit d'un triterpène qui se présente sous la forme d'une huile incolore, bien que les échantillons impurs puissent paraître jaunes . La supraène a été initialement obtenue à partir d'huile de foie de requin, qui est considérée comme sa source la plus riche. Elle est largement répandue dans la nature et se retrouve dans l'huile d'olive, l'huile de palme, l'huile de germe de blé, l'huile d'amarante et l'huile de son de riz .

Méthodes De Préparation

La supraène peut être synthétisée par diverses méthodes. Une voie de synthèse courante consiste à coupler deux molécules de pyrophosphate de farnésyle. Cette voie biosynthétique se retrouve dans de nombreuses bactéries et la plupart des eucaryotes . Les méthodes de production industrielle font souvent appel à l'extraction à partir de sources naturelles telles que l'huile de foie de requin ou les huiles végétales, suivie de processus de purification pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

La supraène subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est sa conversion en 2,3-oxydosqualène par oxydation via la squalène monooxygénase. Cet intermédiaire peut ensuite subir une cyclisation catalysée par des enzymes pour produire du lanostérol, qui peut être ensuite élaboré en d'autres stéroïdes tels que le cholestérol et l'ergostérol . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme l'oxygène et des enzymes comme la squalène monooxygénase . Les principaux produits formés à partir de ces réactions comprennent divers stérols et stéroïdes .

Applications De Recherche Scientifique

La supraène a de nombreuses applications en recherche scientifique dans divers domaines. En chimie, elle sert de précurseur dans la synthèse des stérols et des stéroïdes. En biologie, elle joue un rôle dans la biosynthèse du cholestérol et d'autres biomolécules importantes. En médecine, la supraène est utilisée comme ingrédient dans certains adjuvants vaccinaux, tels que MF59 et AS03, qui améliorent la réponse immunitaire . De plus, elle trouve des applications dans l'industrie cosmétique en raison de ses propriétés émollientes et antioxydantes, ce qui en fait un composant précieux dans les produits de soin de la peau .

Mécanisme d'action

Le mécanisme d'action de la supraène implique son rôle de précurseur biochimique dans la biosynthèse des stérols et des stéroïdes. La conversion de la supraène en 2,3-oxydosqualène via la squalène monooxygénase est une étape clé de ce processus. Le 2,3-oxydosqualène résultant subit une cyclisation catalysée par des enzymes pour produire du lanostérol, qui peut être ensuite modifié pour former du cholestérol et d'autres stéroïdes . Ces cibles moléculaires et ces voies sont cruciales pour maintenir les fonctions cellulaires et la santé générale.

Mécanisme D'action

The mechanism of action of supraene involves its role as a biochemical precursor in the biosynthesis of sterols and steroids. The conversion of supraene to 2,3-oxidosqualene via squalene monooxygenase is a key step in this process. The resulting 2,3-oxidosqualene undergoes enzyme-catalyzed cyclization to produce lanosterol, which can be further modified to form cholesterol and other steroids . These molecular targets and pathways are crucial for maintaining cellular functions and overall health.

Comparaison Avec Des Composés Similaires

La supraène est similaire à d'autres triterpènes tels que le lanostérol et la β-amyrine. sa structure et ses propriétés uniques la distinguent. Par exemple, alors que le lanostérol est également un précurseur dans la biosynthèse des stéroïdes, le rôle de la supraène en tant qu'intermédiaire dans la production de stérols et d'hopanes la distingue . D'autres composés similaires comprennent le β-carotène, la coenzyme Q10 (ubiquinone) et les vitamines A, E et K, qui partagent certaines similitudes fonctionnelles mais diffèrent dans leurs rôles et applications spécifiques .

Propriétés

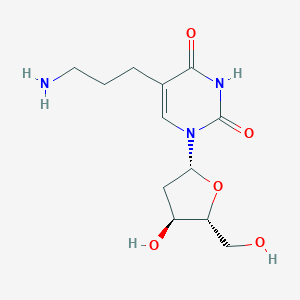

Numéro CAS |

117643-63-7 |

|---|---|

Formule moléculaire |

C18H23N6O16P3 |

Poids moléculaire |

672.3 g/mol |

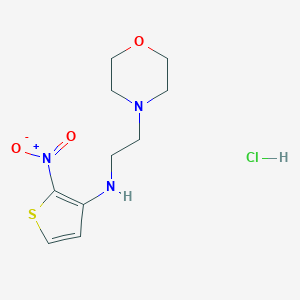

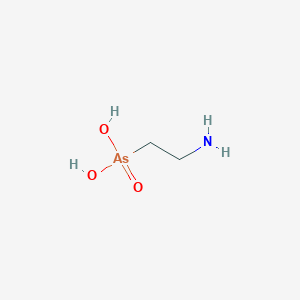

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H23N6O16P3/c1-7-12(26)9(3-25)8(2-20-7)4-36-41(30,31)39-43(34,35)40-42(32,33)37-5-10-13(27)14(28)17(38-10)24-6-21-11-15(24)22-18(19)23-16(11)29/h2-3,6,10,13-14,17,26-28H,4-5H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,22,23,29)/t10-,13-,14-,17-/m1/s1 |

Clé InChI |

LISHDZNOKXJTSF-IWCJZZDYSA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

SMILES isomérique |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

SMILES canonique |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

Synonymes |

guanosine triphosphopyridoxal |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)